2-Ethoxy-1-methoxy-1H-imidazole is a chemical compound that belongs to the class of imidazoles, a group known for their diverse biological activities and applications in pharmaceuticals. This compound features both ethoxy and methoxy functional groups, which contribute to its chemical reactivity and potential therapeutic properties. Imidazole derivatives are extensively studied for their roles in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and anticancer agents.
The compound can be synthesized through various methods, often involving the reaction of suitable precursors under specific conditions. The synthesis of imidazole derivatives has been widely documented in scientific literature, reflecting ongoing research into their properties and applications.
2-Ethoxy-1-methoxy-1H-imidazole is classified as an organic heterocyclic compound due to its imidazole ring structure. It is further categorized under substituted imidazoles based on the presence of ethoxy and methoxy groups.
The synthesis of 2-ethoxy-1-methoxy-1H-imidazole typically involves several key steps:
The synthesis process generally follows these stages:
The molecular structure of 2-ethoxy-1-methoxy-1H-imidazole can be represented by its molecular formula . It features a five-membered ring containing two nitrogen atoms, characteristic of imidazoles.
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 158.17 g/mol |
IUPAC Name | 2-Ethoxy-1-methoxy-1H-imidazole |
InChI Key | InChI=1S/C7H10N2O2/c1-4(9)8-5-6(10)7(4)3/h4,8H,5H2,1H3 |
Canonical SMILES | CCOC(=N)C(N)=N |
2-Ethoxy-1-methoxy-1H-imidazole can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-ethoxy-1-methoxy-1H-imidazole involves its interaction with biological targets:
The physical properties of 2-ethoxy-1-methoxy-1H-imidazole include:
Key chemical properties include:
2-Ethoxy-1-methoxy-1H-imidazole has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: